

Saracatinib-d3: A Technical Guide to In Vitro Target Validation

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Compound of Interest

Compound Name: Saracatinib-d3

Cat. No.: B15581144

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Introduction

Saracatinib (AZD0530) is a potent and selective dual inhibitor of Src and Abl tyrosine kinases. [1] Src family kinases (SFKs) are non-receptor tyrosine kinases that play crucial roles in various cellular processes, including proliferation, migration, adhesion, and survival. [2] Dysregulation of Src activity is frequently observed in a multitude of human cancers, making it a compelling target for therapeutic intervention. [2] **Saracatinib-d3** is a deuterated form of Saracatinib, often used as an internal standard in pharmacokinetic studies. This guide focuses on the in vitro methodologies to validate the biological targets of Saracatinib, providing detailed protocols and data presentation formats essential for drug development and research.

Core Target: Src Family Kinases

Saracatinib demonstrates high affinity for the ATP-binding site of Src kinases, effectively blocking their catalytic activity. [3] Its primary targets include several members of the Src family kinases. [1][4][5]

Kinase Inhibition Profile

The inhibitory activity of Saracatinib against a panel of kinases is a critical measure of its potency and selectivity. This is typically determined through in vitro kinase assays, such as ELISA-based or TR-FRET assays, using recombinant kinase domains. [1][6]

Kinase Target	IC50 (nM)
c-Src	2.7[1][4]
c-Yes	4[1]
Fyn	5[7]
Lyn	4[7]
Blk	11[4]
Fgr	10[4]
Lck	<4[1]
v-Abl	30[5]
EGFR	66[5]
c-Kit	>10000[7]
ALK1	19[6]
ALK2	6.7[6]
ALK3	621[6]
ALK4	3900[6]
ALK5	6890[6]
ALK6	6130[6]

Table 1: In Vitro Inhibitory Activity of Saracatinib Against a Panel of Protein Kinases. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data is compiled from multiple sources and assay conditions may vary.

In Vitro Cellular Activity

The on-target effect of Saracatinib in a cellular context is validated by assessing its impact on cancer cell proliferation, survival, and signaling pathways.

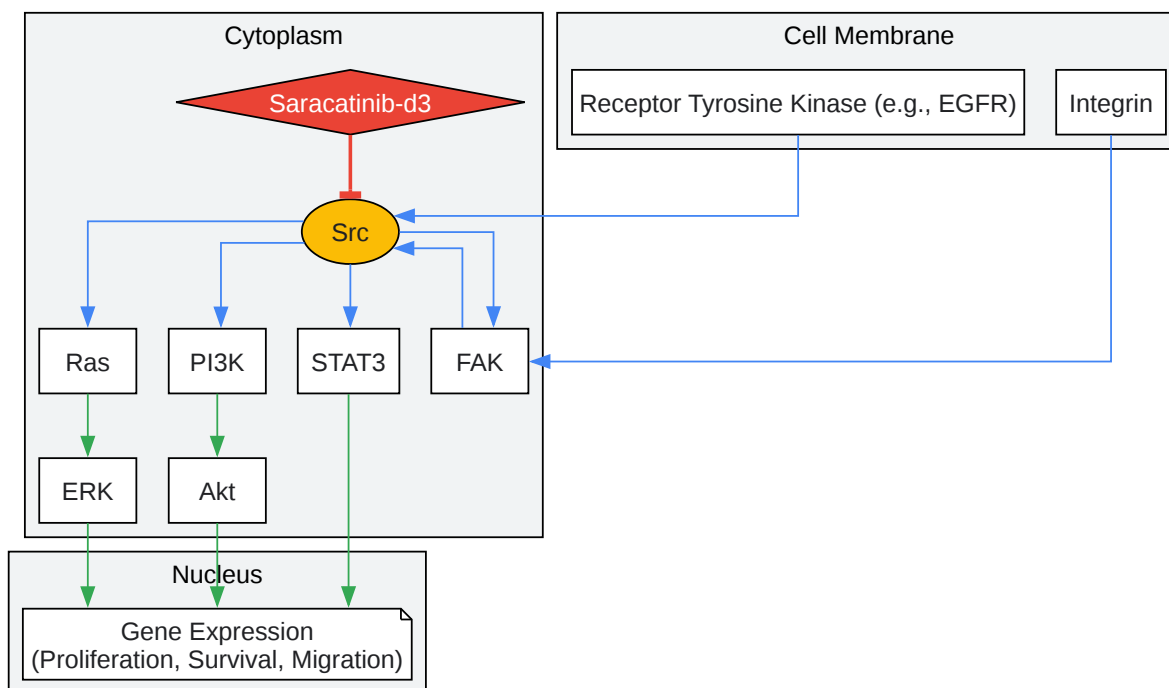
Anti-proliferative Activity

The growth-inhibitory effects of Saracatinib are evaluated across various human cancer cell lines using cell viability assays such as the MTT or MTS assay.[\[4\]](#)[\[8\]](#)

Cell Line	Tumor Type	IC50 / GI50 (μM)
K562	Chronic Myeloid Leukemia	0.22 [4]
MEG-01	Leukemia	0.23688 [1]
SNU216	Gastric Cancer	< 1 [8]
NCI-N87	Gastric Cancer	< 1 [8]
DU145	Prostate Cancer	~0.5 [4]
PC3	Prostate Cancer	~0.6 [4]
A549	Lung Cancer	~0.7 [4]

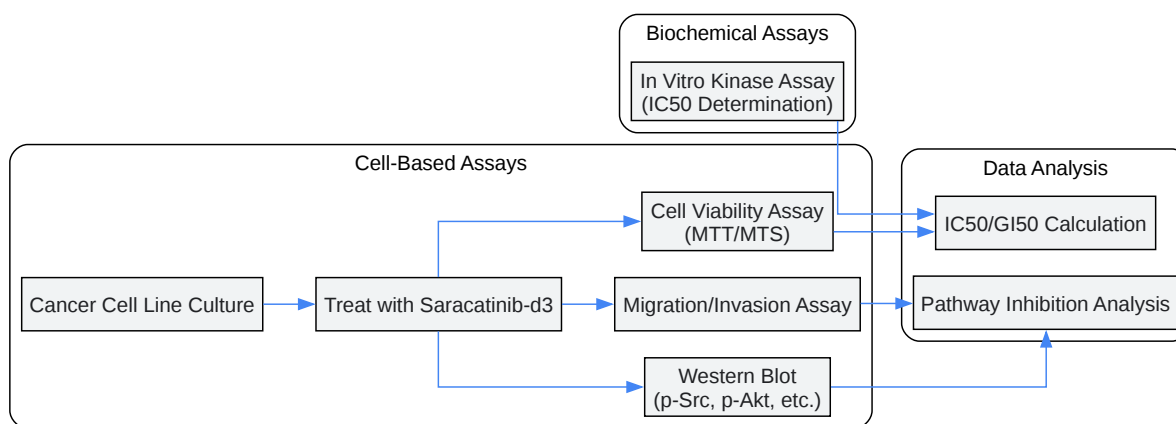
Table 2: Anti-proliferative Activity of Saracatinib in Human Cancer Cell Lines. IC50/GI50 values represent the concentration of the compound that inhibits cell growth by 50% over a 72-hour period.

Signaling Pathway and Experimental Workflow Visualizations



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Caption: Saracatinib inhibits Src kinase, blocking multiple downstream signaling pathways.



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